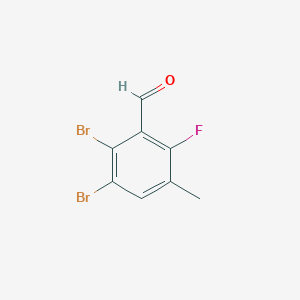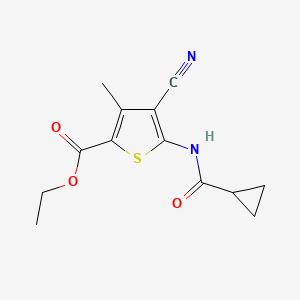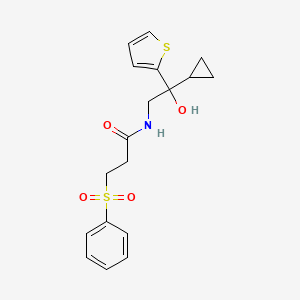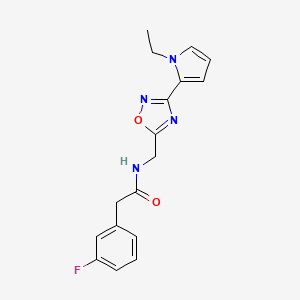
2,3-Dibromo-6-fluoro-5-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2,3-Dibromo-6-fluoro-5-methylbenzaldehyde, is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of similar halogenated benzaldehydes, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halogenated benzaldehydes can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-Amino-3,5-dibromobenzaldehyde is described in two different approaches. One method involves a three-step process starting from methyl-o-amino benzoate and bromine, followed by conversion with hydrazine hydrate and oxidation with K3Fe(CN)6, achieving an 81% yield under optimized conditions . Another approach starts with o-nitrobenzaldehyde, reduced by iron powder, and then brominated by NBS, resulting in an 84.3% yield . These methods highlight the importance of optimizing reaction conditions to achieve high yields in the synthesis of halogenated benzaldehydes.
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes can be determined using various spectroscopic techniques and computational methods. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were investigated using X-ray diffraction and supported by density functional theory (DFT) simulations . Similarly, the rotational spectra of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde were recorded, revealing the presence of planar rotamers and providing insights into the bond length alternation in the benzene ring . These studies demonstrate the detailed molecular structure analysis that can be applied to understand the geometry and electronic structure of halogenated benzaldehydes.
Chemical Reactions Analysis
The reactivity of halogenated benzaldehydes can be influenced by the presence of halogen substituents, which can activate the benzene ring towards further chemical transformations. For instance, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation showcases the potential for site-specific halogenation, which is a crucial step in the synthesis of various substituted benzaldehydes . Additionally, the synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde demonstrates the use of halogenated benzaldehydes in the formation of fluorescent compounds with DNA-binding properties .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- Fluorinated benzaldehydes, including compounds similar to 2,3-Dibromo-6-fluoro-5-methylbenzaldehyde, have been synthesized for use in biological studies. For example, fluorinated norepinephrines were synthesized from fluoro-dimethoxybenzaldehydes, demonstrating varied adrenergic agonist properties due to the position of the fluorine substituent, which suggests potential for pharmacological applications (Kirk et al., 1979).
Chemical Analysis and Material Science
- Studies on fluorinated benzaldehydes, such as 5-fluoro-2-methylbenzaldehyde, have conducted detailed vibrational assignment and analysis using FT-IR and FT-Raman spectroscopy, supported by density functional theory (DFT) calculations. These analyses provide foundational chemical understanding for applications in material science and molecular electronics (Iyasamy et al., 2016).
Anticancer Activity
- The synthesis of fluorinated analogues of combretastatin A-4, utilizing fluorinated benzaldehydes, highlights the potential of fluorinated compounds in developing anticancer agents. These analogues retain potent cell growth inhibitory properties, indicating the value of fluorine substitution in medicinal chemistry (Lawrence et al., 2003).
Environmental and Analytical Chemistry
- Transformations of halogenated aromatic aldehydes by anaerobic bacteria have been studied, revealing potential pathways for environmental degradation of pollutants. These studies show how microbial communities might interact with compounds like this compound in natural settings (Neilson et al., 1988).
Theoretical Studies
- Theoretical and experimental studies on the conformational preferences of fluoroaldehyde groups in benzaldehydes provide insights into molecular structures and interactions. These understandings are crucial for designing molecules with specific properties and functions (Abraham et al., 1997).
Propiedades
IUPAC Name |
2,3-dibromo-6-fluoro-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4-2-6(9)7(10)5(3-12)8(4)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQKEDLXYIXSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)



![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)

![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)

![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)

![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)